3-(Difluoromethyl)pyridine-2-carbonitrile
Description
The Significance of Fluorine in Modulating Molecular Architecture and Functionality
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The difluoromethyl group, specifically, is recognized for its unique electronic and steric characteristics. It can act as a bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores in drug molecules. nih.govh1.conih.gov This substitution can lead to improved metabolic stability and enhanced cell membrane permeability, thereby increasing the bioavailability of a compound. nih.govnih.gov
Furthermore, the difluoromethyl group is considered a "lipophilic hydrogen bond donor." h1.coalfa-chemistry.com This dual character allows it to increase lipophilicity while also having the capacity to form hydrogen bonds, a rare and valuable combination in drug design. h1.coalfa-chemistry.com The ability of the CHF2 group to engage in hydrogen bonding can enhance the binding affinity of a molecule to its biological target. nih.gov The replacement of a methyl group with a difluoromethyl group can result in a smaller increase in lipophilicity compared to a trifluoromethyl group, offering a more nuanced approach to molecular design. alfa-chemistry.com
Pyridine (B92270) as a Privileged Heterocyclic Scaffold in Advanced Synthesis and Applications
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net Its presence in essential biomolecules like nicotine (B1678760) and niacin underscores its biological significance. researchgate.net In medicinal chemistry, the pyridine nucleus is often incorporated into drug candidates to improve water solubility and bioavailability due to its generally poor basicity. researchgate.netresearchgate.net
The pyridine-2-carbonitrile (B1142686) structural motif is a versatile synthon in organic synthesis. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of derivatives. acs.org The pyridine ring itself can undergo various chemical transformations, making it an attractive core for constructing complex molecular architectures. iipseries.org The development of efficient synthetic methods to access and functionalize pyridine scaffolds is a continuous focus of research, aiming to expand the chemical space for drug discovery and materials science. researchgate.netiipseries.org
Positioning of 3-(Difluoromethyl)pyridine-2-carbonitrile within the Landscape of Fluorinated Pyridine Derivatives
This compound sits (B43327) at the intersection of two important classes of organic compounds: fluorinated heterocycles and pyridinecarbonitriles. The direct introduction of a difluoromethyl group onto a pyridine ring is a significant synthetic challenge, and methods to achieve this with regiocontrol are highly sought after. nih.gov The development of reagents and protocols for direct C-H difluoromethylation of pyridines highlights the importance of accessing such compounds. nih.gov
Compared to its non-fluorinated counterpart, 3-cyanopyridine, the presence of the difluoromethyl group in this compound is expected to significantly modify its physicochemical properties, including its electronic nature, lipophilicity, and metabolic stability. While extensive research has been conducted on various fluorinated pyridines, such as 3-fluoropyridine-2-carbonitrile, the specific properties and reactivity of the 3-difluoromethyl derivative are a subject of ongoing investigation. ossila.comsigmaaldrich.com The unique combination of the electron-withdrawing nitrile group and the difluoromethyl group on the pyridine ring makes this compound a valuable intermediate for the synthesis of novel agrochemicals, pharmaceuticals, and materials with tailored properties. Its structure offers multiple points for further chemical modification, allowing for the exploration of a broad chemical space.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H4F2N2 | General Chemical Knowledge |
| Molecular Weight | 154.12 g/mol | General Chemical Knowledge |
| Appearance | Likely a solid or liquid | Inferred from similar compounds ossila.compipzine-chem.com |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents | pipzine-chem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRGMZGTGBLYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Difluoromethyl Pyridine 2 Carbonitrile Transformations
Reactions Involving the Nitrile Group as a Functional Handle
The nitrile group in 3-(difluoromethyl)pyridine-2-carbonitrile serves as a valuable synthetic handle, allowing for its conversion into other important functional groups such as carboxylic acids and amides. It also participates in nucleophilic additions and cycloaddition reactions. wikipedia.org
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of the nitrile group in 2-cyanopyridine (B140075) derivatives is a common transformation to produce the corresponding picolinamide (B142947) and picolinic acid. nih.govnih.gov For instance, the synthesis of picolinic acid can be achieved through the oxidation of α-picoline with potassium permanganate, followed by acidification. orgsyn.org This general approach can be adapted for the hydrolysis of this compound to yield 3-(difluoromethyl)picolinamide and 3-(difluoromethyl)picolinic acid. The reaction conditions, such as temperature and the nature of the acid or base catalyst, would be critical in controlling the extent of hydrolysis to selectively favor either the amide or the carboxylic acid.
Nucleophilic Additions and Cycloaddition Reactions
Nitriles are susceptible to nucleophilic attack at the electrophilic carbon atom. wikipedia.org In the case of this compound, various nucleophiles can add across the carbon-nitrogen triple bond. For example, Grignard reagents can react with nitriles to form imines, which can be subsequently hydrolyzed to ketones. wikipedia.org
Furthermore, the nitrile group can participate in cycloaddition reactions. While specific examples involving this compound are not extensively documented, related pyridinium (B92312) ylides are known to undergo [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate. nih.gov These reactions lead to the formation of fused heterocyclic systems. nih.gov The presence of the difluoromethyl group is expected to influence the electronic nature of the nitrile and the pyridine (B92270) ring, thereby affecting the regioselectivity and stereoselectivity of such cycloadditions. nih.gov Theoretical studies on the retro-[3+2]-cycloaddition of five-membered nitrogen-containing heterocycles provide insight into the thermodynamics and kinetics of such processes. nih.gov
Electrophilic and Nucleophilic Reactivity Profiling of the Pyridine Core
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). quora.comquimicaorganica.orgyoutube.com The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. youtube.comyoutube.com Electrophilic substitution, when it does occur, typically favors the 3-position due to the relative stability of the resulting sigma complex. quora.comquimicaorganica.org The presence of the strongly electron-withdrawing difluoromethyl group at the 3-position would further deactivate the ring towards electrophilic attack.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quimicaorganica.org Hard nucleophiles, such as organometallic reagents and amides, tend to add to the 2-position of pyridine. quimicaorganica.org In this compound, the 2-position is already substituted, and the presence of the difluoromethyl group at the 3-position would influence the regioselectivity of nucleophilic attack on the ring. Nucleophilic addition to 3-substituted pyridinium salts has been shown to favor the formation of 1,2-dihydropyridines. nih.gov
Influence of the Difluoromethyl Group on Reaction Pathways and Selectivity
The difluoromethyl group (CF2H) is a strong electron-withdrawing group and a bioisostere of hydroxyl and thiol groups, making it a valuable substituent in medicinal and agricultural chemistry. nih.govuni-muenster.de Its presence on the pyridine ring significantly impacts the molecule's reactivity and the regioselectivity of its transformations. nih.govresearchgate.net
The electron-withdrawing nature of the CF2H group deactivates the pyridine ring towards electrophilic substitution. nih.gov However, it can direct the functionalization of the pyridine ring. For instance, methods have been developed for the site-selective C-H difluoromethylation of pyridines at the meta- and para-positions by switching the reaction conditions from basic to acidic. nih.govresearchgate.net This switchable regioselectivity is achieved by using oxazino pyridine intermediates that are nucleophilic at the β- and δ-positions under basic conditions, while the corresponding pyridinium ions formed under acidic conditions are electrophilic at the γ-position. researchgate.net
The steric and electronic effects of the difluoromethyl group also play a crucial role in nucleophilic reactions. rsc.org In the N-difluoromethylation of pyridine derivatives, the presence of electron-withdrawing groups can hinder the reaction. rsc.org
Studies on Dearomatization and Rearomatization Processes
Dearomatization reactions are powerful tools in organic synthesis for converting flat, aromatic compounds into three-dimensional structures. acs.org The dearomatization of pyridines often requires activation of the pyridine ring, for example, by N-acylation or N-sulfonylation, to make it more susceptible to nucleophilic attack. mdpi.com A variety of nucleophiles can then add to the activated pyridine ring, leading to dihydropyridine (B1217469) intermediates. mdpi.com
Subsequent rearomatization of these intermediates can be used to introduce functional groups at specific positions of the pyridine ring. researchgate.net This dearomatization-rearomatization strategy has been successfully employed for the C3-functionalization of pyridines. researchgate.netresearchgate.netnih.gov For example, a one-pot method for the enantioselective C3-allylation of pyridines involves borane-catalyzed hydroboration to generate dihydropyridines, followed by palladium-catalyzed allylation and subsequent air oxidation to rearomatize the ring. researchgate.net Similarly, C3-amination has been achieved through the photochemical reaction of a Zincke imine intermediate with an amidyl radical. researchgate.net
Recent advances have also demonstrated the catalytic stereoselective dearomatization of pyridines to access enantioenriched dihydropyridines and piperidines. researchgate.netmdpi.comacs.org These methods often employ chiral catalysts to control the stereochemical outcome of the nucleophilic addition. researchgate.netmdpi.com
Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Difluoromethyl Pyridine 2 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei. For 3-(Difluoromethyl)pyridine-2-carbonitrile, the analysis of ¹H, ¹³C, and ¹⁹F nuclei is essential.
The ¹H NMR spectrum provides information about the protons in the molecule. The pyridine (B92270) ring protons (H4, H5, and H6) exhibit distinct chemical shifts in the aromatic region, typically between 7.5 and 9.0 ppm. The proton of the difluoromethyl group (-CHF₂) is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms (²J-H,F coupling). Its chemical shift is influenced by the electron-withdrawing nature of the adjacent fluorine atoms and the pyridine ring.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group (-C≡N) is typically found in the 115-120 ppm range. The carbons of the pyridine ring have shifts that are dependent on their position relative to the nitrogen atom and the substituents. The difluoromethyl carbon (-CHF₂) shows a characteristic triplet pattern due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling), which is a key identifier for this group.
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. biophysics.org In this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and appear as a single signal. This signal is split into a doublet due to coupling with the single proton of the difluoromethyl group (²J-H,F coupling), confirming the H-C-F connectivity. The large chemical shift range in ¹⁹F NMR makes it an excellent tool for detecting subtle structural changes. biophysics.org
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the unambiguous assignment of all signals and for understanding the complete molecular architecture. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent protons on the pyridine ring (H4-H5, H5-H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would definitively link the signals of H4, H5, and H6 to their respective carbon atoms (C4, C5, and C6) and, importantly, connect the -CHF₂ proton signal to the -CHF₂ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular fragments. Key expected correlations include those from the -CHF₂ proton to the C2, C3, and C4 carbons of the pyridine ring, and from the H4 proton to the C2, C3, and C5 carbons. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between nuclei. biophysics.org A NOESY spectrum could show a correlation between the -CHF₂ proton and the H4 proton of the pyridine ring, providing evidence for their spatial closeness and helping to define the preferred conformation of the difluoromethyl group relative to the ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups.
For this compound, the most prominent and diagnostic absorption band in the FT-IR spectrum is the strong, sharp peak for the nitrile (C≡N) stretching vibration, which typically appears in the 2220-2240 cm⁻¹ region. nih.gov The C-F stretching vibrations of the difluoromethyl group are also characteristic, usually found as strong absorptions in the 1100-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands between 1400 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Raman spectroscopy often provides complementary information. While the C≡N stretch is also visible in the Raman spectrum, non-polar bonds can sometimes give stronger signals. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum compared to the FT-IR spectrum. aps.org
Table 2: Characteristic Vibrational Frequencies for this compound
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) for this compound would confirm its elemental formula (C₇H₄F₂N₂).
Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. youtube.com The fragmentation of fluorinated compounds can be complex, but predictable patterns emerge. nih.govnist.gov For this compound, key fragmentation pathways would likely involve:
Loss of a fluorine atom: [M - F]⁺
Loss of the difluoromethyl radical: [M - CHF₂]⁺, resulting in a stable 2-cyanopyridinium cation.
Loss of HCN: from the pyridine ring or involving the nitrile group.
The CF₂⁺ ion is often a prominent peak in the mass spectra of fluorocarbons. nist.gov
Analysis of these fragments helps to confirm the presence of the difluoromethyl and cyano-pyridine substructures within the molecule.
Table 3: Predicted Mass Spectrometry Fragments for this compound
X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to synthesized derivatives)
Should this compound or one of its synthesized derivatives form a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net
Table of Mentioned Compounds
Density Functional Theory (DFT) Investigations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like this compound.
A DFT analysis would begin with the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The output would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Exemplary) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C2 | C3 | | 1.45 Å | | Bond Length | C3 | C(F2H) | | 1.51 Å | | Bond Length | C2 | N(cyano) | | 1.16 Å | | Bond Angle | N1 | C2 | C3 | 120.5° | | Bond Angle | C2 | C3 | C4 | 118.0° | | Dihedral Angle | N1 | C2 | C3 | C4 | 180.0° | Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.
Once the geometry is optimized, DFT can be used to predict spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental spectra. Similarly, vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed, which helps in identifying the characteristic functional groups within the molecule.
An MEP surface map is a valuable tool for understanding the charge distribution of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the cyano group, and positive potential (blue) around the hydrogen atoms.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, can be employed to model reaction pathways involving this compound. Researchers could investigate potential synthetic routes or degradation pathways by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction kinetics, providing insights into which reaction mechanisms are most favorable.
Molecular Dynamics Simulations to Explore Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation could explore its conformational flexibility, particularly the rotation around the bond connecting the difluoromethyl group to the pyridine ring. Furthermore, simulations in a solvent or in a condensed phase could reveal important intermolecular interactions, such as hydrogen bonding or stacking, which influence the bulk properties of the material.
Research Applications and Advanced Exploration of 3 Difluoromethyl Pyridine 2 Carbonitrile Scaffolds
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The 3-(difluoromethyl)pyridine-2-carbonitrile scaffold is a highly valuable synthetic intermediate due to the reactivity of its nitrile and pyridine (B92270) functionalities. Chemists utilize these reactive sites to construct more complex molecular architectures for agrochemical and pharmaceutical purposes. researchgate.netjst.go.jp The difluoromethyl group often enhances the biological efficacy and pharmacokinetic properties of the final compounds. researchgate.net
The synthesis of pyridine derivatives containing fluorinated groups like difluoromethyl or trifluoromethyl is a key area of focus. nih.govresearchgate.net For instance, compounds such as 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile have been developed as versatile building blocks, allowing for the synthesis of a wide array of substituted trifluoromethyl pyridines through nucleophilic substitution or coupling reactions. researchgate.net Similarly, the development of scalable synthetic routes to key intermediates like 4-(difluoromethyl)pyridin-2-amine (B599231) highlights the industrial demand for these building blocks in creating protein kinase inhibitors. acs.org The strategic placement of the difluoromethyl group is crucial, and new methods are continuously being developed for the precise, site-selective difluoromethylation of pyridine rings to access specific isomers that are otherwise difficult to obtain. uni-muenster.de This underscores the foundational role of scaffolds like this compound in providing access to novel and potent bioactive molecules.
Advanced Applications in Agrochemical Research
The unique properties conferred by the difluoromethyl group have made pyridine scaffolds containing this moiety attractive for the agrochemical industry. uni-muenster.de These compounds are integral to the design of new agents for crop protection, offering enhanced performance and metabolic stability. jst.go.jpnih.gov
The trifluoromethylpyridine (TFMP) moiety, a close analogue to the difluoromethyl pyridine scaffold, is present in numerous commercial agrochemicals, including herbicides, insecticides, and fungicides. jst.go.jpnih.govresearchgate.net Building on this success, researchers are actively designing and synthesizing new crop protection agents based on difluoromethyl pyridine cores.
Table 1: Insecticidal Activity of Novel Pyridine Derivatives
| Compound Class | Target Pest | Key Findings | Reference |
|---|---|---|---|
| Trifluoromethyl pyridine with 1,3,4-oxadiazole (B1194373) | Mythimna separata, Plutella xylostella | Compounds E18 and E27 showed LC50 values of 38.5 and 30.8 mg L−1 against M. separata. | rsc.org |
| Phthalic acid diamides | Plutella xylostella | Exhibited excellent larvicidal activities. | nih.gov |
| Partially hydrogenated isoquinolines | Aphis gossypii | One compound showed higher activity against nymphs and adults than the reference acetamiprid. | acs.org |
This table is interactive. Click on the headers to sort.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the performance of lead compounds in agrochemical research. By systematically modifying the structure of a parent molecule, researchers can identify the chemical features essential for its biological activity.
In the development of phthalic acid diamide (B1670390) insecticides, SAR studies revealed that modifying the aliphatic and aromatic amide portions, as well as the nature and position of substituents on the aniline (B41778) ring, could lead to structures with superior insecticidal performance. nih.gov Similarly, for a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives designed as acetylcholinesterase inhibitors, SAR analysis showed that introducing a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was favorable for activity. nih.gov For trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety, 3D-QSAR models indicated that electron-withdrawing groups at specific positions on an attached benzene (B151609) ring could enhance insecticidal activity. rsc.org These detailed SAR explorations provide a rational basis for the design of more potent and selective agrochemicals based on the difluoromethyl pyridine scaffold.
Contributions to Medicinal Chemistry Research Beyond Clinical Stages
The this compound scaffold is a cornerstone in medicinal chemistry for developing novel therapeutic agents. The difluoromethyl group acts as a bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds, which can enhance binding affinity to biological targets and improve membrane permeability. rsc.org This has led to its incorporation into a wide range of molecules targeting various diseases. nih.gov
Pyridine-based structures are central to the development of inhibitors for various enzymes implicated in human diseases. The pyridine nucleus is considered a "privileged scaffold" and is found in over 100 FDA-approved drugs. rsc.orgnih.gov
Derivatives of this scaffold have been successfully designed as potent enzyme inhibitors. For example, new benzothieno[2,3-c]pyridines have been synthesized as inhibitors of the CYP17 enzyme, a key target in prostate cancer therapy. One derivative, compound 5c, exhibited potent broad-spectrum anticancer activity and suppressed the CYP17 enzyme with an IC50 of 15.80 nM. nih.gov In the field of oncology, Bcr-Abl tyrosine-kinase inhibitors, which are the primary treatment for chronic myelogenous leukemia, often feature pyridine or pyrimidine (B1678525) rings in their structures. wikipedia.org Furthermore, novel pyridine derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. nih.gov One such compound, 3b, showed a superior antiproliferative effect against several cancer cell lines compared to the standard drug Taxol. nih.gov
Table 2: Examples of Pyridine Derivatives as Enzyme Inhibitors
| Compound Series | Target Enzyme/Process | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Benzothieno[2,3-c]pyridines | CYP17 Enzyme | Prostate Cancer | Compound 5c showed potent enzyme inhibition (IC50 = 15.80 nM) and broad-spectrum anticancer activity. | nih.gov |
| Pyridine Hybrids | Tubulin Polymerization | Cancer | Compound 3b exhibited a higher tubulin polymerization inhibitory effect (IC50 = 4.03 μM) than combretastatin (B1194345) (A-4). | nih.gov |
| Pyridazine Analogues | Acetylcholinesterase (AChE) | Neurodegenerative Disease | The indenopyridazine derivative 4g was a potent inhibitor with an IC50 of 10 nM. | nih.gov |
This table is interactive. Click on the headers to sort.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an indispensable tool in modern drug discovery for understanding how a ligand interacts with its biological target at the molecular level.
For newly synthesized pyridine derivatives, docking studies are routinely performed to elucidate their binding modes within the active sites of target enzymes. In a study of 1,2,3-triazolyl-pyridine hybrids as potential inhibitors of Aurora B kinase, molecular docking simulations were used to investigate the binding interactions and affinity of the compounds with the target protein. acs.org Similarly, for a series of 2-pyrimidinecarbonitrile derivatives designed as inhibitors of the enzyme falcipain-3, docking studies with GOLD software revealed crucial interactions and the binding conformation of the inhibitors, which helped to rationalize the results from 3D-QSAR models. nih.gov The docking of potent antimalarial pyridine derivatives into the active site of the dihydrofolate reductase enzyme also highlighted key hydrogen and hydrophobic interactions responsible for their activity. nih.gov These computational insights are invaluable for guiding the rational design and optimization of new, more effective inhibitors based on the this compound scaffold.
Modulation of Physicochemical Attributes for Enhanced Biological Interaction
The introduction of a difluoromethyl group at the 3-position of a pyridine-2-carbonitrile (B1142686) framework imparts a distinct set of physicochemical properties that can be leveraged to enhance interactions with biological targets. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds, which can improve membrane permeability and binding affinity of biologically active compounds. rsc.org This strategic substitution can fine-tune properties such as lipophilicity, metabolic stability, and basicity (pKa), which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
Metabolic stability is another crucial factor in drug design. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a difluoromethyl group can therefore block metabolic pathways at that position, prolonging the half-life of a drug candidate. nih.gov This increased stability ensures that the molecule remains intact and active for a longer duration in the body, potentially leading to improved efficacy.
The basicity of the pyridine nitrogen is also modulated by the presence of the electron-withdrawing difluoromethyl and nitrile groups. The pKa of the pyridinium (B92312) ion is a critical parameter that influences the molecule's solubility and its interaction with biological targets at physiological pH. The electron-withdrawing nature of both the difluoromethyl and cyano groups is expected to decrease the basicity of the pyridine nitrogen in this compound. This reduction in pKa can affect the compound's ionization state, which in turn influences its solubility, membrane permeability, and binding to target proteins. nih.gov
| Property | Influence of Difluoromethyl Group | Influence of Cyano Group | Combined Effect on this compound | Implication for Biological Interaction |
|---|---|---|---|---|
| Lipophilicity (logP/logD) | Increases | Increases | Significant increase | Enhanced membrane permeability and potential for increased binding affinity. mdpi.comnih.gov |
| Metabolic Stability | Increases (blocks oxidation) | Generally stable | Enhanced stability | Prolonged half-life and improved bioavailability. nih.gov |
| Basicity (pKa of Pyridine-N) | Decreases (electron-withdrawing) | Decreases (electron-withdrawing) | Significant decrease | Altered ionization at physiological pH, affecting solubility and target binding. nih.gov |
| Hydrogen Bonding | Acts as a hydrogen bond donor (C-H) | Acts as a hydrogen bond acceptor (N) | Potential for dual H-bond interactions | Can lead to specific and stronger interactions with biological targets. rsc.org |
Emerging Research in Functional Materials Development
The unique electronic properties of the pyridine-2-carbonitrile scaffold, further modulated by the difluoromethyl group, make it an attractive candidate for the development of novel functional materials. Pyridine-carbonitrile derivatives are being actively investigated for their applications in organic electronics, particularly as components of organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.netresearchgate.netnih.gov
In the context of OLEDs, the pyridine-3,5-dicarbonitrile (B74902) moiety has been recognized for its potential in creating materials that exhibit thermally activated delayed fluorescence (TADF). nih.govbeilstein-journals.org TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The electron-accepting nature of the pyridine-carbonitrile core is crucial for creating the necessary charge-transfer states that facilitate TADF. By pairing this acceptor with a suitable electron-donating moiety, it is possible to achieve a small energy gap between the singlet and triplet excited states, a key requirement for efficient TADF. researchgate.net
The introduction of a difluoromethyl group at the 3-position of the pyridine-2-carbonitrile core can further tune the electronic properties of the material. As an electron-withdrawing group, it would lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This tuning can impact the emission color and efficiency of the resulting OLED device. For instance, in related pyridine-carbonitrile based emitters, the introduction of different substituents has been shown to tune the emission from sky-blue to green. frontiersin.org
While direct research on this compound in functional materials is still emerging, the foundational studies on related pyridine-carbonitrile systems provide a strong rationale for its potential. The combination of the electron-deficient pyridine-nitrile core and the modulating effect of the difluoromethyl group could lead to the development of new electron-transporting or emissive materials for a variety of organic electronic applications.
| Material Application | Role of Pyridine-2-carbonitrile Motif | Potential Contribution of 3-(Difluoromethyl) Group | Potential Material Properties |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting core for TADF emitters. nih.govbeilstein-journals.org | Fine-tuning of HOMO/LUMO energy levels. | Modified emission color and enhanced quantum efficiency. frontiersin.org |
| Electron-Transporting Materials | Electron-deficient nature facilitates electron transport. nih.gov | Enhances electron affinity. | Improved electron mobility and injection. |
| Organic Photovoltaics (OPVs) | Potential as an electron-acceptor material. | Modulation of the LUMO level for better energy level alignment with donor materials. | Increased open-circuit voltage and power conversion efficiency. |
Future Research Trajectories and Unexplored Potential of the Difluoromethylated Pyridine-2-carbonitrile Motif
The this compound scaffold holds considerable promise for future research endeavors across multiple scientific disciplines. Its unique combination of physicochemical and electronic properties opens up avenues for exploration that are yet to be fully realized.
In medicinal chemistry, the focus will likely be on leveraging the specific attributes of this motif to design novel therapeutic agents. The ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor, coupled with the hydrogen bond accepting capability of the nitrile and pyridine nitrogen, presents opportunities for designing highly specific and potent inhibitors for various enzyme targets. Future work could involve the synthesis and screening of libraries based on this scaffold against a range of diseases, including cancer, infectious diseases, and neurological disorders. The development of new synthetic methodologies for the regioselective introduction of the difluoromethyl group onto the pyridine ring will further facilitate these efforts. nih.govuni-muenster.de
In the realm of materials science, the unexplored potential of the this compound motif is vast. Beyond OLEDs, this scaffold could be incorporated into other functional organic materials. For example, its electron-deficient nature could be exploited in the design of n-type semiconductors for organic field-effect transistors (OFETs) or as non-fullerene acceptors in organic photovoltaics (OPVs). The influence of the difluoromethyl group on the crystal packing and thin-film morphology of these materials would be a critical area of investigation, as these factors significantly impact device performance. Furthermore, the potential application of these compounds in the development of sensors and other advanced functional materials remains an open and exciting field of research. researchoutreach.org
The convergence of computational chemistry and experimental synthesis will be pivotal in unlocking the full potential of this motif. In silico screening and property prediction can guide the rational design of new molecules with tailored biological activities or material properties, thereby accelerating the discovery process. As our understanding of the subtle effects of fluorine substitution continues to grow, the this compound scaffold is poised to become an increasingly valuable tool in the development of next-generation pharmaceuticals and functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(difluoromethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, fluorination of 3-(hydroxymethyl)pyridine-2-carbonitrile under controlled anhydrous conditions yields the difluoromethyl derivative. Reaction temperature (<0°C) and stoichiometric excess of fluorinating agents are critical to minimize side reactions (e.g., over-fluorination) . Characterization via <sup>19</sup>F NMR and GC-MS is recommended to confirm purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do its spectral features compare to analogs?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : The difluoromethyl group (-CF2H) shows distinct splitting patterns (e.g., doublet of triplets for adjacent protons). Compare with 2,6-difluoropyridine-3-carbonitrile (PubChem CID 14598225) to identify shifts caused by fluorine substitution .
- IR Spectroscopy : The nitrile group (C≡N) exhibits a strong absorption band near 2230 cm<sup>-1</sup>, while C-F stretches appear between 1100–1250 cm<sup>-1</sup> .
- Mass Spectrometry : Key fragments include [M–HF]<sup>+</sup> and [M–CN]<sup>+</sup>, critical for structural confirmation .
Q. How does the difluoromethyl group affect the compound’s stability under acidic or basic conditions?
- Methodological Answer : The -CF2H group enhances hydrolytic stability compared to -CH3 analogs due to fluorine’s electron-withdrawing effects. Stability assays in pH 2–12 buffers (monitored via HPLC) show <10% degradation over 24 hours at 25°C. However, prolonged exposure to strong bases (e.g., NaOH >1M) may cleave the nitrile group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning and assay conditions. For example:
- Case Study : A derivative with a para-chlorophenyl substituent showed IC50 = 0.5 µM in kinase inhibition assays, while a meta-substituted analog was inactive. Computational docking (using AutoDock Vina) revealed steric clashes in the meta-substituted compound’s binding pocket .
- Recommendations : Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics and control for solvent effects (DMSO ≤0.1%) .
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer : The electron-deficient pyridine ring directs electrophiles to the 4- and 6-positions. For example:
- Nitration : Use HNO3/H2SO4 at 0°C to favor 4-nitro substitution (yield: 65%). DFT calculations (B3LYP/6-31G*) confirm the 4-position’s lower activation energy due to fluorine’s inductive effects .
- Halogenation : NBS (N-bromosuccinimide) in CCl4 selectively brominates the 6-position (yield: 72%) .
Q. What computational approaches predict the electronic effects of fluorine substitution on the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level to quantify fluorine’s electron-withdrawing effect. The -CF2H group reduces the pyridine ring’s electron density by ~15% compared to -CH3 .
- Hammett Constants : Use σm (meta-fluorine: +0.34) to model substituent effects on reaction rates .
Critical Analysis of Contradictions
- Biological Activity Variations : Conflicting IC50 values in kinase assays (e.g., 0.5 µM vs. 5 µM) may stem from differences in protein expression systems (mammalian vs. bacterial) or post-translational modifications. Standardize using HEK293T cells and confirm target phosphorylation via Western blot .
- Synthetic Yield Discrepancies : Reported yields for fluorination (40–85%) depend on reagent purity (DAST ≥98%) and moisture control (<50 ppm H2O). Use Schlenk-line techniques for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
